Product packaging for Ethyl isoxazolidine-5-carboxylate(Cat. No.:CAS No. 36839-10-8)

Ethyl isoxazolidine-5-carboxylate

Cat. No.: B1625832
CAS No.: 36839-10-8
M. Wt: 145.16 g/mol
InChI Key: KLVMKHUJHUNBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl isoxazolidine-5-carboxylate (CAS 36839-10-8) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It serves as a valuable isoxazolidine-based building block in medicinal chemistry and organic synthesis. Isoxazolidine derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities . Research indicates that structurally related isoxazolidine and isoxazole derivatives demonstrate potent antifungal activity against strains such as Aspergillus flavus and Fusarium moniliforme . Furthermore, the isoxazolidine scaffold is of high interest in the development of novel antibacterial agents, with some derivatives showing promising activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains . The compound's structure, featuring an ester functional group, makes it a versatile synthon for further chemical modifications to create diverse libraries of compounds for biological screening . This product is intended for research purposes as a key intermediate in drug discovery projects, particularly in the synthesis of potential antimicrobial and antifungal agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1625832 Ethyl isoxazolidine-5-carboxylate CAS No. 36839-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36839-10-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-7-10-5/h5,7H,2-4H2,1H3

InChI Key

KLVMKHUJHUNBMF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCNO1

Canonical SMILES

CCOC(=O)C1CCNO1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl Isoxazolidine 5 Carboxylate and Analogous Structures

Alternative and Cascade Synthetic Routes to Isoxazolidine (B1194047) Carboxylates

Modern organic synthesis emphasizes atom economy and operational simplicity. Cascade and alternative synthetic routes that form multiple bonds in a single operation are highly desirable for constructing complex molecules like isoxazolidine carboxylates from simple precursors.

Cyclizations of Unsaturated Hydroxylamines

The intramolecular cyclization of hydroxylamines bearing an unsaturated moiety represents a direct and powerful method for constructing the isoxazolidine ring. This approach avoids the need to pre-form and isolate nitrone intermediates, streamlining the synthetic process. The reaction can be initiated through various means, including electrophilic or palladium-mediated pathways. acs.org

For instance, the reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can lead to the formation of 5-hydroxyisoxazolidines. The reaction between N-phenyl-hydroxylamine and methyl vinyl ketone yields a tautomeric mixture of 5-hydroxy-2-phenyl-5-methylisoxazolidine and its open-chain form. researchgate.net This demonstrates the principle of intramolecular nucleophilic attack of the hydroxylamine (B1172632) nitrogen onto the double bond, followed by cyclization. While this specific example does not yield a carboxylate, the principle is applicable. By substituting the ketone with an α,β-unsaturated ester like ethyl acrylate (B77674), the corresponding ethyl isoxazolidine-5-carboxylate can be synthesized.

The stability of the resulting hydroxy isoxazolidines can be a challenge, as they are sometimes prone to decomposition upon heating or exposure to light. researchgate.net However, acylation of the nitrogen can stabilize the ring system, leading to the formation of stable N-acyl-5-hydroxyisoxazolidines. researchgate.net

Michael Addition Followed by Intramolecular Cyclization (e.g., Hemiketalisation)

A prominent strategy for forming the isoxazolidine ring involves a conjugate addition (Michael addition) of a hydroxylamine to an activated alkene, such as an α,β-unsaturated ester, followed by an intramolecular cyclization. This sequence effectively builds the heterocyclic core in a stepwise but often one-pot manner.

The initial step is the Michael addition of the nitrogen atom of the hydroxylamine to the β-carbon of the unsaturated ester. This creates an enolate intermediate. The subsequent intramolecular cyclization occurs via the nucleophilic attack of the hydroxylamine's oxygen atom onto the carbonyl carbon of the ester group's precursor (in this case, a ketone, leading to a hemiketal). This process is exemplified by the reaction of N-Phenyl-hydroxylamine with methyl vinyl ketone, which proceeds via a Michael-type addition followed by intramolecular cyclization to form a 5-hydroxyisoxazolidine, a cyclic hemiketal. researchgate.net This demonstrates the formation of the N-O bond and the heterocyclic ring. To obtain the target this compound, the analogous reaction would employ ethyl acrylate as the Michael acceptor.

This methodology's success is often dependent on the nature of the substituents on both the hydroxylamine and the unsaturated compound, which influence the rates of both the initial Michael addition and the subsequent cyclization.

Multi-Component Reaction Approaches for Isoxazolidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of functionalized isoxazolidines.

One notable example is a three-component reaction involving diazo compounds, nitrosoarenes, and alkenes, catalyzed by potassium acetate (B1210297) (KOAc). organic-chemistry.org This method provides direct access to highly functionalized isoxazolidines with excellent chemo-, regio-, and diastereoselectivity under mild conditions. organic-chemistry.org Another catalyst-free, three-component approach utilizes sulfoxonium ylides, nitrosoarenes, and olefins to construct various keto-substituted isoxazolidines in good to high yields. rsc.org Additionally, a three-component reaction of nitrosoarenes, olefins, and iodonium (B1229267) ylides furnishes N-aryl isoxazolidine derivatives through the in situ generation of nitrones. organic-chemistry.org

These MCRs highlight the power of convergent synthesis in building the isoxazolidine scaffold with various substituents, offering a versatile alternative to traditional stepwise methods.

Table 1: Overview of Multi-Component Reactions for Isoxazolidine Synthesis
ReactantsCatalyst/ConditionsKey FeaturesReference
Diazo compounds, Nitrosoarenes, AlkenesKOAcHigh yields, excellent regio- and diastereoselectivity, cheap catalyst. organic-chemistry.org
Sulfoxonium ylides, Nitrosoarenes, OlefinsCatalyst-free, additive-freeBroad substrate scope, good functional group tolerance, operational safety. rsc.org
Iodonium ylides, Nitrosoarenes, OlefinsCatalyst-freeIn situ generation of nitrones, good yields. organic-chemistry.org
Anilines, Ethyl glyoxalates, EpoxidesAsymmetric cascade processHigh diastereo- and enantioselectivities for 1,3-oxazolidine derivatives. mdpi.com

Tandem and Cascade Reaction Sequences

For example, a catalyst-controlled regioselective [3+2] cascade annulation of allenes with N-monosubstituted hydroxylamines has been developed. organic-chemistry.org By selecting the appropriate catalyst, either Ce(OTf)₃ or MgCl₂, it is possible to control the regioselectivity of the cycloaddition to afford two different isoxazolidine isomers. organic-chemistry.org Another innovative approach involves the electrochemical synthesis of isoxazolines, where the cascade transformation includes the condensation of an aldehyde to an oxime, followed by anodic oxidation and subsequent intramolecular [3+2] cycloaddition. researchgate.net

Furthermore, tandem processes have been developed for other related heterocyclic systems, such as the synthesis of oxazolidine-2,4-diones from primary amines and α-ketoesters using atmospheric CO2 in a phosphorus-mediated carboxylative condensation–cyclization reaction. rsc.org These examples showcase the potential of designing sophisticated tandem sequences for the efficient construction of isoxazolidine carboxylates and their derivatives.

Catalytic and Green Chemistry Approaches in Isoxazolidine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For isoxazolidine synthesis, this translates to the development of catalytic methods and the use of environmentally benign reaction media.

Aqueous Phase Reaction Environments

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. Performing organic reactions in water can also offer unique reactivity and selectivity compared to conventional organic solvents. The synthesis of isoxazolidine and isoxazoline (B3343090) derivatives has been successfully demonstrated in aqueous environments.

For instance, some 1,3-dipolar cycloaddition reactions to form isoxazolidines have shown high diastereoselectivity when performed in water. tsijournals.com The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via a one-pot, three-component reaction has been achieved in high yields using water as the solvent at room temperature. mdpi.com The use of water as a solvent aligns with green chemistry principles by reducing reliance on volatile organic compounds. mdpi.com Furthermore, visible-light photoredox catalysis has enabled the [3+2] cycloaddition of oxaziridines with alkynes to form 4-isoxazolines in water, presenting a greener, atom-economical reaction pathway. acs.org

Table 2: Examples of Isoxazolidine/Isoxazoline Synthesis in Aqueous Media
Reaction TypeKey FeaturesReference
1,3-Dipolar CycloadditionHigh diastereoselectivity observed in water. tsijournals.com
Three-component synthesis of isoxazol-5(4H)-onesWater as the optimal solvent, room temperature, good to high yields. mdpi.com
Visible-light photoredox [3+2] cycloadditionGreener, atom-economical synthesis of 4-isoxazolines. acs.org

Microwave-Assisted Synthetic Protocols for Isoxazolidine-5-carboxylates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technology has been effectively applied to the 1,3-dipolar cycloaddition reactions to form isoxazolidine structures.

The use of microwave irradiation can dramatically improve the synthesis of isoxazolidine-5-carboxylates. For instance, the reaction of aldonitrones derived from various fragrant aldehydes with methacrylate (B99206) esters under microwave irradiation produces the target isoxazolidines regioselectively. chim.it In one study, solvent-free microwave-assisted intramolecular 1,3-dipolar cycloadditions were completed within 15–40 minutes, yielding hexahydrochromeno[4,3-b]pyrroles in 16–84% yields. researchgate.net This highlights the significant rate enhancement provided by microwave energy.

Research has shown that microwave heating can reduce reaction times from hours to mere minutes while maintaining or even improving yields. In the synthesis of new isoxazolidin-5-carboxylates from aldonitrones and methacrylate esters, microwave irradiation was a key component of an environmentally benign approach. chim.itorganic-chemistry.org Similarly, a study on the 1,3-dipolar cycloaddition of carbohydrate-derived nitrones and levoglucosenone (B1675106) found that microwave heating reduced the reaction time from 2.5 hours (under conventional heating) to just 45 minutes, with comparable yields. mdpi.com Another example demonstrated the reduction of reaction time from 48 hours in a solvent to only 1 hour using microwave heating for the reaction between N-benzyl-C-phenylnitrone and levoglucosenone. mdpi.com

The synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has also been achieved through a one-pot tandem reaction in water under microwave irradiation, eliminating the need for any additional reagents or catalysts. researchgate.net This method provides a green and efficient protocol suitable for creating libraries of compounds for drug discovery. researchgate.net

ReactantsConditionsReaction TimeYieldReference
Aldonitrones + Methacrylate EstersMicrowave IrradiationNot specifiedNot specified chim.it
Carbohydrate-derived Nitrone + LevoglucosenoneMicrowave Heating (Solvent-free)45 minutes79% mdpi.com
N-benzyl-C-phenylnitrone + LevoglucosenoneMicrowave Heating (Solvent-free)1 hour68% mdpi.com
Various Aldehydes + Hydroxylamine Hydrochloride + Ethyl AcetoacetateMicrowave Irradiation (in Water)Not specifiedHigh researchgate.net
Intramolecular CycloadditionMicrowave Irradiation (Solvent-free)15-40 minutes16-84% researchgate.net

Application of Heterogeneous and Homogeneous Catalysts in Isoxazolidine Formation

Catalysis is fundamental to modern organic synthesis, offering pathways to control reaction rates and selectivity (regio-, diastereo-, and enantioselectivity). chim.it Both heterogeneous and homogeneous catalysts have been extensively employed in the 1,3-dipolar cycloaddition reactions to form isoxazolidines. chim.itethz.ch

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. ethz.chresearchgate.net This allows for high catalyst activity and selectivity due to the well-defined nature of the active sites and ease of tuning the catalyst's steric and electronic properties. ethz.ch A variety of metal-based and organic molecules have been successfully used as homogeneous catalysts for isoxazolidine synthesis.

Metal-catalyzed reactions often employ Lewis acids to activate the dipolarophile, accelerating the cycloaddition. mdpi.com For example, a chiral bis-Titanium(IV) catalyst has been effectively used in the asymmetric 1,3-dipolar cycloaddition of nitrones and acrolein, affording isoxazolidines in high yields and with excellent enantioselectivities. organic-chemistry.org Nickel(II) catalysts, such as Ni(ClO₄)₂·6H₂O, have been shown to catalyze the reaction between C,N-diarylnitrones and an electron-deficient olefin, yielding 4-substituted isoxazolidines with 100% regioselectivity and up to 99% yield in just 10 minutes. mdpi.comnih.gov Another study showed that NiCl₂ could effectively catalyze the cycloaddition, resulting in higher yields in less time compared to uncatalyzed refluxing methods. jchps.com Iridium-catalyzed asymmetric formal [3 + 2] cycloadditions have also been developed, showcasing broad substrate scope and excellent stereoselectivity. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry. acs.org These catalysts are often metal-free, less toxic, and stable in air and water. acs.orgmdpi.com In the context of isoxazolidine synthesis, chiral primary and secondary amines are common organocatalysts that can activate substrates through the formation of iminium ions or enamines. acs.orgmdpi.com For example, a quinine-derived phase-transfer catalyst has been used to promote the asymmetric [3+2] cycloaddition of nitrones to conjugated esters, producing isoxazolidines with three contiguous stereocenters. acs.org

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. ethz.chresearchgate.net The primary advantages of heterogeneous catalysts are their straightforward separation from the product mixture and their potential for recycling and reuse, which aligns with the principles of green chemistry. researchgate.net While controlling the active sites at a molecular level can be more challenging than with homogeneous catalysts, they offer high thermal stability and are well-suited for industrial applications. ethz.chresearchgate.net Examples in isoxazolidine-related synthesis include the use of solid supports like alumina (B75360) in microwave-assisted 1,3-dipolar cycloadditions. researchgate.net

Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference
Homogeneous (Metal)Chiral bis-Titanium(IV)Asymmetric 1,3-dipolar cycloadditionHigh yield and enantioselectivity organic-chemistry.org
Homogeneous (Metal)Ni(ClO₄)₂·6H₂O / NiCl₂1,3-dipolar cycloadditionHigh regioselectivity, high yield, short reaction time nih.govjchps.com
Homogeneous (Metal)Iridium complexAsymmetric formal [3+2] cycloadditionExcellent stereoselectivity, broad scope acs.org
Homogeneous (Organo)Quinine-derived amineAsymmetric [3+2] cycloadditionCreates three contiguous stereocenters acs.org
HeterogeneousAlumina (solid support)Microwave-assisted 1,3-dipolar cycloadditionEasy separation, reusability researchgate.net

Mechanistic Investigations of Chemical Processes Involving Ethyl Isoxazolidine 5 Carboxylate

Elucidation of Reaction Mechanisms in Cycloaddition Pathways

The formation of the isoxazolidine (B1194047) ring system, the core structure of ethyl isoxazolidine-5-carboxylate, is predominantly achieved through the 1,3-dipolar cycloaddition of a nitrone with an alkene. nih.govresearchgate.net This reaction is a powerful tool for constructing five-membered heterocyclic compounds with a high degree of stereocontrol. researchgate.netresearchgate.net

The mechanism of this [3+2] cycloaddition can proceed through either a concerted, one-step pathway or a stepwise mechanism. acs.orgresearchgate.net Extensive computational studies, often employing Density Functional Theory (DFT), have shown that for many nitrone-alkene cycloadditions, the reaction follows a concerted mechanism characterized by an asynchronous transition state. researchgate.netresearchgate.netnih.govrsc.org This asynchronicity means that the two new single bonds (C-C and C-O) are not formed simultaneously; one bond formation is typically more advanced than the other in the transition state structure. researchgate.net

A key aspect of these cycloaddition reactions is their regioselectivity. The reaction between a nitrone and an unsymmetrical alkene, such as ethyl acrylate (B77674), can potentially yield two regioisomers: ethyl isoxazolidine-4-carboxylate and this compound. nih.gov The predominance of one isomer over the other is dictated by a combination of electronic and steric factors within the transition state. nih.gov Computational studies have been instrumental in predicting and rationalizing the observed regioselectivity, often finding that the formation of the 5-substituted isoxazolidine is kinetically and/or thermodynamically favored in many cases. nih.gov

The versatility of the 1,3-dipolar cycloaddition is further highlighted by its application in synthesizing complex molecules, including spiroisoxazolidines, where the reaction's selectivity is crucial for establishing the desired stereochemistry. researchgate.net The choice of substituents on both the nitrone and the dipolarophile plays a significant role in influencing the reaction rate and selectivity. nih.gov

Analysis of Frontier Molecular Orbital Theory in Regioselectivity Determination

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding and predicting the regioselectivity of 1,3-dipolar cycloaddition reactions. imperial.ac.ukpku.edu.cn This theory rationalizes the reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pku.edu.cn The smaller the energy gap between the interacting orbitals, the more favorable the reaction.

In the context of the synthesis of this compound from a nitrone and ethyl acrylate, FMO theory helps to determine which of the two possible regioisomeric transition states is energetically preferred. This is achieved by analyzing the energies and coefficients of the FMOs of the reactants.

There are two primary interaction pairs to consider:

HOMO(nitrone) - LUMO(alkene): This is considered a "normal electron-demand" cycloaddition.

HOMO(alkene) - LUMO(nitrone): This is termed an "inverse electron-demand" cycloaddition.

The dominant interaction is the one with the smaller energy gap. The regioselectivity is then predicted by matching the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. researchgate.net

DFT calculations are commonly used to determine the energies of these frontier orbitals. For example, studies on related nitrone cycloadditions have shown that the reaction can be classified as a normal or inverse electron-demand process depending on the substituents on the reactants. longdom.org Electron-donating groups on the nitrone and electron-withdrawing groups on the alkene generally favor a normal electron-demand pathway. Conversely, electron-withdrawing groups on the nitrone can lead to an inverse electron-demand scenario. longdom.org The analysis of local reactivity indices, which are derived from FMO theory, can also accurately predict the regioselectivity observed in these reactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies This table provides a conceptual illustration of FMO energies. Actual values depend on the specific nitrone and computational method.

ReactantOrbitalEnergy (eV)
Nitrone (e.g., C-phenyl-N-methylnitrone) HOMO-5.8
LUMO-0.9
Alkene (e.g., Ethyl Acrylate) HOMO-10.5
LUMO-0.2

This interactive table is for illustrative purposes. The energy values are conceptual and would be derived from specific DFT calculations for the actual reactants.

Based on these illustrative values, the HOMO(nitrone)-LUMO(alkene) gap (5.6 eV) is smaller than the HOMO(alkene)-LUMO(nitrone) gap (9.6 eV), suggesting a normal electron-demand reaction. The regioselectivity would then be determined by the alignment of the largest orbital coefficients of the nitrone's HOMO and the alkene's LUMO.

Studies on Transition State Structures and Energetics

Computational chemistry, particularly DFT, provides deep insights into the reaction mechanism by locating and characterizing the transition state (TS) structures for all possible reaction pathways. researchgate.netrsc.org For the 1,3-dipolar cycloaddition leading to isoxazolidines, these studies analyze the geometries and energies of the transition states corresponding to the formation of different regio- and stereoisomers. nih.gov

Analysis of the TS geometries confirms that these reactions typically proceed through a one-step, concerted mechanism. researchgate.netnih.gov A key feature of these transition states is their asynchronous nature, where the formation of the two new sigma bonds is not synchronized. researchgate.net The bond lengths of the forming C-C and C-O bonds in the TS structure provide a measure of this asynchronicity.

The calculated activation energies (ΔG‡) for the different pathways are crucial for predicting the kinetic outcome of the reaction. The pathway with the lowest activation energy will be the fastest and will determine the major product formed under kinetic control. nih.govnih.gov For instance, in the reaction of a nitrone with an alkene, there are typically four possible pathways to consider: two regioisomeric modes (leading to 4- or 5-substituted products), each with two stereoisomeric approaches (endo and exo). nih.gov

Computational studies have consistently shown that the calculated activation energies can successfully predict the experimentally observed regioselectivity. nih.govmdpi.com In many cycloadditions leading to isoxazolidines, the transition state leading to the 5-substituted regioisomer is found to be lower in energy than the one leading to the 4-substituted isomer. nih.gov

Table 2: Representative Calculated Activation Energies for Regioisomeric Pathways This table presents hypothetical data to illustrate how computational energetics can predict regioselectivity.

Reaction PathwayTransition StateRelative Activation Energy (kcal/mol)Predicted Outcome
Formation of 5-carboxylate TS-endo-50.0Major Product
Formation of 5-carboxylate TS-exo-5+1.5Minor Product
Formation of 4-carboxylate TS-endo-4+3.8Minor Product
Formation of 4-carboxylate TS-exo-4+4.5Minor Product

This interactive table is for illustrative purposes. The values represent a typical scenario where the formation of the 5-substituted isoxazolidine is kinetically favored.

These computational models allow for a detailed examination of the factors controlling the reaction, providing a theoretical foundation for the observed experimental outcomes. rsc.org

Impact of Non-Covalent Interactions on Selectivity

Non-covalent interactions, although weaker than covalent bonds, play a critical role in dictating the three-dimensional structure of molecules and the transition states of chemical reactions. wiley.com In the formation of this compound, interactions such as hydrogen bonding and electrostatic forces can significantly influence the selectivity of the cycloaddition reaction. wiley.comaps.org

Hydrogen Bonding: The formation of hydrogen bonds between a reactant and a solvent molecule or a catalyst can stabilize specific transition states, thereby enhancing selectivity. rsc.org For example, in the cycloaddition of a nitrone to an alkene containing a carbonyl group (like ethyl acrylate), the carbonyl oxygen can act as a hydrogen bond acceptor. A protic solvent or a Lewis acid catalyst can form a hydrogen bond with this oxygen, increasing the electrophilicity of the alkene and potentially lowering the activation energy of the reaction. This interaction can also create a more ordered transition state, favoring one stereochemical approach (e.g., endo) over another. rsc.org

Electrostatic Interactions: Electrostatic forces are the interactions between the permanent charge distributions (dipoles, quadrupoles, etc.) of the reacting molecules. aps.orgnih.gov The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites of electrophilic or nucleophilic attack. nih.gov In the transition state of a 1,3-dipolar cycloaddition, favorable electrostatic interactions between the nitrone and the alkene can lower the energy of one regioisomeric pathway relative to another. nih.gov For example, attractive interactions between an electron-rich region of the nitrone and an electron-poor region of the alkene will be maximized in the preferred transition state geometry, thus guiding the regiochemical outcome. nih.gov These subtle forces are crucial for the fine-tuning of selectivity in complex organic transformations. wiley.com

Role of Solvent Environment in Reaction Outcomes and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. aiche.org This is particularly true for 1,3-dipolar cycloaddition reactions, where the polarity of the transition state often differs from that of the reactants.

The choice of solvent can alter the regioselectivity of the reaction. sciepub.com Generally, more polar solvents tend to stabilize more polar transition states. If the transition state leading to one regioisomer has a larger dipole moment than the transition state for the other isomer, increasing the solvent polarity can enhance the formation of the more polar product. sciepub.com However, the relationship is not always straightforward, as specific solvent-solute interactions can lead to unexpected outcomes. For instance, in the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, an increase in solvent polarity unexpectedly decreased the regioselectivity for the more polar 3,5-disubstituted product. sciepub.com

Water Activation: Performing organic reactions in water, or "on-water," has emerged as a key area of green chemistry. Water can significantly accelerate reaction rates and, in some cases, improve selectivity. nih.gov This "water activation" can arise from several factors, including the high cohesive energy density of water, its ability to stabilize transition states through hydrogen bonding, and hydrophobic effects that force organic reactants together. nih.govresearchgate.net

In the context of nitrone cycloadditions, water can play a dual role. While the formation of the nitrone itself is a dehydration reaction and is disfavored in water, the subsequent cycloaddition can be accelerated. researchgate.netnih.gov To overcome this, methods have been developed where the nitrone formation and cycloaddition are performed in a single pot in an aqueous medium, often using surfactants to create micelles that act as nanoreactors. researchgate.netacs.org These micellar environments can exclude water to allow for nitrone formation and then promote the cycloaddition at the micelle-water interface. researchgate.netresearchgate.net Computational studies have shown that explicit water molecules can stabilize the transition states of cycloadditions via hydrogen bonding, leading to a decrease in the activation energy. nih.gov

Table 3: Effect of Solvent on Regioisomeric Ratio in a 1,3-Dipolar Cycloaddition Data adapted from a study on the reaction of 2-furfuryl nitrile oxide and ethyl propiolate. sciepub.com

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazole
Toluene2.42.0
Dichloromethane9.13.4
Ethanol (B145695)24.61.9
Dimethyl sulfoxide (B87167) (DMSO)46.71.5

This interactive table shows how the solvent environment can influence the product distribution in a cycloaddition reaction that forms an isoxazole, a related heterocyclic compound.

Chemical Transformations and Reactivity of the Isoxazolidine Ring Bearing the Carboxylate Moiety

Ring Opening Reactions and Derivatization Pathways

The isoxazolidine (B1194047) scaffold can be opened to yield valuable acyclic structures, with the specific outcome depending on the reagents and conditions employed. These ring-opening reactions are a cornerstone of isoxazolidine chemistry, often leading to the formation of β-amino alcohols or related derivatives, which are important building blocks in medicinal and materials chemistry. nih.gov

Investigations into the derivatization of isoxazolidines often focus on reductive ring-opening to generate β-alkamines. nih.gov A variety of catalytic systems have been explored for this transformation. For instance, (pyrazolylcarbonyl)isoxazolidines can undergo ring-opening hydrogenation. The choice of catalyst is crucial; while reagents like Raney-Ni, Zn/H⁺, and Mo(CO)₆ are known to facilitate this transformation, Pd/C has also been utilized effectively. nih.gov The reaction involves the cleavage of the N-O bond and reduction of the resulting imine or related intermediate. nih.govnih.gov

Beyond reductive cleavage, the isoxazolidine ring can be derivatized through other pathways. Nucleophilic substitution reactions can introduce new functional groups onto the ring system, providing a method for structural diversification without necessarily opening the ring. nih.gov Additionally, rearrangement reactions can lead to the formation of different heterocyclic or acyclic structures, such as amino alcohols. nih.gov For example, sodium ethoxide in ethanol (B145695) can facilitate the conversion of N-acyl-substituted isoxazolidines into ethyl carboxylate derivatives through a process involving nucleophilic attack and rearrangement. nih.gov

Summary of Isoxazolidine Ring-Opening Reactions

Catalyst/ReagentTypical ProductReference
Raney-Niβ-Alkanolamine nih.gov
Zn/H⁺β-Alkanolamine nih.gov
Mo(CO)₆β-Alkanolamine nih.govnih.gov
Pd/Cβ-Alkanolamine nih.gov
Raney nickel/AlCl₃β-Hydroxyketone nih.gov

Selective Oxidation Reactions (e.g., to Isoxazolidinones)

The isoxazolidine ring can be selectively oxidized to introduce a carbonyl group, most commonly at the C-3 position to form 3-isoxazolidinones. This transformation has been studied in detail using ruthenium tetroxide (RuO₄), which proves to be a highly regioselective oxidizing agent under biphasic conditions (e.g., ethyl acetate (B1210297)/water). mdpi.com

The oxidation of N-substituted isoxazolidine-5-carboxylates with RuO₄, generated in situ from RuO₂ and NaIO₄, yields 3-isoxazolidinone derivatives as the exclusive products. mdpi.com The mechanism of this reaction is influenced by the stability of carbocation intermediates that form during the oxidation process. The regioselectivity of the attack (endo vs. exo) by the oxidant is dependent on the nature of the substituent on the nitrogen atom. mdpi.com

For example, the oxidation of methyl 2-cyclohexylisoxazolidine-5-carboxylate shows a preference for the exo attack, leading to the formation of cyclohexanone (B45756) and other products, driven by the stability of the tertiary carbocation intermediate. mdpi.com In contrast, other substrates may favor an endo attack, leading directly to the desired 3-isoxazolidinone. mdpi.com The presence of an electron-donating group on an N-benzyl substituent, such as in methyl 2-(4-methoxybenzyl)isoxazolidine-5-carboxylate, can further enhance the exo selectivity. mdpi.com

RuO₄-Mediated Oxidation of N-Substituted Isoxazolidine-5-Carboxylates

SubstrateKey ProductsObserved Selectivity/YieldReference
Methyl 2-cyclohexylisoxazolidine-5-carboxylateIsoxazolidin-3-one derivative, CyclohexanoneAn 80% yield of the product resulting from exo attack (cyclohexanone) was observed, indicating high selectivity. mdpi.com
Methyl 2-(4-methoxybenzyl)isoxazolidine-5-carboxylate3-Isoxazolidinone derivative, 4-methoxybenzaldehydeThe main product (74.8% yield) was the 3-isoxazolidinone, alongside 4-methoxybenzaldehyde. mdpi.com

N-O Bond Reactivity and Cleavage Processes within the Isoxazolidine Ring

The N-O bond is the most characteristic and reactive feature of the isoxazolidine ring. Its cleavage is a key step in many of the scaffold's most useful transformations, providing a gateway to highly functionalized acyclic molecules. nih.govnih.gov This bond is susceptible to cleavage under various reductive conditions. nih.gov

Transition metal-mediated reactions are particularly effective for cleaving the N-O bond. While hydrogenolysis using catalysts like Raney nickel or palladium on carbon (Pd/C) is a common method to produce γ-aminoalcohols, other reagent combinations can yield different products. nih.govnih.gov A notable example is the use of Raney nickel in combination with a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) in aqueous methanol. This system efficiently cleaves the N-O bond in isoxazolines fused to bicyclic frameworks, followed by imine hydrolysis, to produce β-hydroxyketones in good to excellent yields (66–95%). nih.gov The Lewis acid is believed to play a crucial role by coordinating to a heteroatom, which facilitates the subsequent N-O bond breakage by the nickel catalyst. nih.gov

Other conditions tested for N-O bond cleavage in specific fused isoxazoline (B3343090) systems, such as Mo(CO)₆, Zn/AcOH, and Fe/NH₄Cl, were found to be less suitable, highlighting the specific reactivity conferred by the Raney nickel/AlCl₃ combination for accessing β-hydroxyketone products. nih.gov

Functional Group Interconversions on the Isoxazolidine Scaffold

Beyond reactions that alter the heterocyclic ring itself, the functional groups attached to the isoxazolidine scaffold can undergo a wide range of interconversions. These transformations are crucial for elaborating the molecule's structure and tailoring its properties for specific applications. The ethyl carboxylate moiety at the C-5 position is a prime site for such modifications. mdpi.comsolubilityofthings.com

A fundamental interconversion is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. mdpi.comsolubilityofthings.com This reaction is typically achieved through saponification using a base, such as potassium hydroxide, followed by acidification. mdpi.com The isoxazolidine ring is generally stable under these basic hydrolysis conditions, allowing for selective transformation of the ester group. mdpi.com The resulting carboxylic acid is a versatile intermediate that can undergo further reactions. princeton.edufiveable.me

For example, carboxylic acids can be converted into amides by reacting with amines, often using coupling agents, or transformed into other esters. solubilityofthings.com Furthermore, the carboxylate or carboxylic acid can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol. fiveable.me Another documented interconversion involves the transformation of a 4-(3,5-dimethylacryloylpyrazole) group on an isoxazolidine into an ethyl carboxylate moiety using sodium ethoxide in ethanol, demonstrating the possibility of installing the carboxylate group from other functional handles. nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Ethyl Isoxazolidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the configuration and preferred conformation of ethyl isoxazolidine-5-carboxylate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the proton and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound and its derivatives, characteristic signals reveal the arrangement of protons within the molecule. For instance, the protons of the ethyl ester group typically appear as a triplet around 1.2–1.4 ppm and a quartet for the methylene (B1212753) group. The protons on the isoxazolidine (B1194047) ring (H3, H4, and H5) present as multiplets in the range of 2.4–3.8 ppm. The specific chemical shifts and coupling constants of these ring protons are crucial for determining the stereochemistry of the molecule. For example, the multiplicity of the signal for the C-5 proton can help deduce the trans or cis relationship between substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In derivatives of this compound, the carbonyl carbon of the ester group typically resonates around 172-175 ppm. researchgate.netbeilstein-archives.org The carbons of the isoxazolidine ring (C3, C4, and C5) exhibit signals at distinct chemical shifts, for example, C4 may appear around 49-60 ppm, while C3 and C5, being attached to heteroatoms, are found further downfield, for instance at approximately 71-74 ppm and 76-82 ppm respectively. researchgate.net

Table 1: Representative NMR Data for Isoxazolidine Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H1.2–1.4tEthyl ester (CH₃)
¹H2.4–3.8mIsoxazolidine ring protons
¹H~5.15dC-5 acetal (B89532) proton
¹³C~172-175-Carbonyl (C=O) researchgate.netbeilstein-archives.org
¹³C~49-60-Isoxazolidine C4 researchgate.net
¹³C~71-74-Isoxazolidine C3 researchgate.net
¹³C~76-82-Isoxazolidine C5 researchgate.net

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band in the IR spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group. pressbooks.pub This absorption typically appears in the range of 1726–1747 cm⁻¹. researchgate.netbeilstein-archives.org The presence of this intense peak is a definitive indicator of the ester functionality. libretexts.org

Other significant absorptions include those for the C-H bonds of the aliphatic ethyl group and the isoxazolidine ring, which are observed in the region of 2881–2985 cm⁻¹. researchgate.net The N-O bond within the isoxazolidine ring also gives rise to a characteristic absorption, often found around 1203 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group contribute to signals in the fingerprint region, typically around 1200 cm⁻¹. pressbooks.pubspectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
C=O (Ester)1726–1747Strong, Sharp researchgate.netbeilstein-archives.org
C-H (Aliphatic)2881–2985Medium researchgate.net
N-O~1203Medium researchgate.net
C-O (Ester)~1200Strong pressbooks.pubspectroscopyonline.com

Note: The exact positions of IR absorptions can be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition and molecular weight of a compound. rsc.org For this compound, which has a molecular formula of C₆H₁₁NO₃, HRMS provides an exact mass measurement, confirming this composition.

Techniques like electrospray ionization (ESI) are often used to generate ions of the molecule, which are then analyzed by the mass spectrometer. rsc.org The high resolving power of the instrument allows for the differentiation of molecules with very similar nominal masses, thereby providing an unambiguous molecular formula. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a related derivative was found to be extremely close to the experimentally measured value, confirming its elemental composition. beilstein-archives.org

Specialized Spectroscopic Techniques

In addition to the primary methods, specialized mass spectrometry techniques like Time-of-Flight (TOF-MS) are also employed in the characterization of isoxazolidine derivatives. beilstein-archives.org TOF-MS provides accurate mass measurements and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. beilstein-archives.org This technique has been successfully used to confirm the molecular ions of newly synthesized isoxazolidine-5-carboxylate derivatives, further validating their structures. beilstein-archives.org

Computational and Theoretical Studies on Ethyl Isoxazolidine 5 Carboxylate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a important method for studying isoxazolidine (B1194047) systems. It is frequently employed to model the [3+2] cycloaddition (32CA) reactions that form the isoxazolidine ring, providing detailed information on bond parameters and electronic properties. researchgate.netresearchgate.net For instance, calculations are often performed at the B3LYP/6–31G(d) level of theory to analyze the reactions of nitrones with various substituted ethylenes, which lead to the formation of isoxazolidine derivatives. researchgate.netresearchgate.net

DFT is also used to predict molecular structures and analyze their stability through frontier molecular orbital (FMO) analysis. bohrium.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. nih.gov In one study on an isoxazolidine derivative, DFT calculations at the B3LYP/6-311 level were found to be in good agreement with experimental X-ray crystallography data. bohrium.com Theoretical investigations into the mechanisms of 1,3-dipolar cycloadditions often use DFT to compare different potential pathways, such as concerted versus stepwise radical-mediated routes, by calculating the energy barriers for each. mdpi.com

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a powerful tool used to analyze the nature of chemical bonding in molecules. It provides a visual representation of electron pair localization, which is invaluable for understanding reaction mechanisms. In the context of the synthesis of isoxazolidine derivatives, ELF analysis has been applied to the nitrone precursors. researchgate.netresearchgate.net

For example, an investigation of α-aryl-N-methyl nitrones using ELF analysis at the B3LYP/6-31G(d) level revealed their zwitterionic nature. researchgate.netresearchgate.net The analysis confirmed the absence of pseudoradical or carbenoid centers, indicating that these nitrones participate in zw-type (zwitterionic-type) 32CA reactions. researchgate.net Furthermore, ELF topological analyses of the ethylene (B1197577) reactants can quantify the electron density in the C=C double bond region. Studies have shown that the presence of electron-withdrawing groups on the ethylene moiety decreases the electron density of the double bond, which influences its reactivity in the cycloaddition reaction. researchgate.net

Conceptual DFT Reactivity Indices for Predicting Reaction Sites

Conceptual DFT (CDFT) provides a framework to quantify chemical reactivity using various indices. These indices are calculated to predict the global and local reactivity of molecules, helping to understand the electronic flux between reactants. researchgate.netresearchgate.net Key global reactivity indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.net

These indices are instrumental in classifying reactants as electrophiles or nucleophiles and predicting the direction of charge transfer during a reaction. For example, in the 1,3-dipolar cycloaddition to form isoxazolidines, CDFT indices calculated at the B3LYP/6-31G(d) level can predict the electronic flux from a strongly nucleophilic nitrone to an electrophilic ethylene derivative. researchgate.net This allows for a systematic understanding of how different substituents on the reactants influence their reactivity. researchgate.net

Below is a table of conceptual DFT reactivity indices for various reactants used in the synthesis of isoxazolidine derivatives, demonstrating their classification as electrophiles or nucleophiles.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₆H₇NO₄
Molecular Weight157.13 g/mol
Storage Temperature2–8°C
Decomposition ProductsCO, NOₓ (under combustion)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
HRMSExact mass validation
IR SpectroscopyFunctional group analysis
X-ray CrystallographySolid-state structure determination

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